molecular formula C9H14N4O B2582700 (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide CAS No. 1006323-01-8

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

Cat. No. B2582700
M. Wt: 194.238
InChI Key: LJCWGLFUSFFLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(5-cyclopropyl-1H-pyrazol-1-yl)butanoic acid” is a chemical substance1. Unfortunately, I couldn’t find a detailed description of this compound1.



Synthesis Analysis

I’m sorry, but I couldn’t find any specific information on the synthesis of “(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide”.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of "(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide"1.



Chemical Reactions Analysis

Understanding the chemical reactions of a compound is crucial for predicting its behavior in different conditions. Unfortunately, I couldn’t find specific information on the chemical reactions of "(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide"1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide"1.


Safety And Hazards

Future Directions

properties

IUPAC Name

3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWGLFUSFFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=NN2CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

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